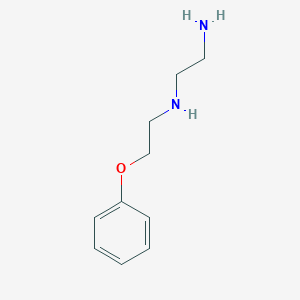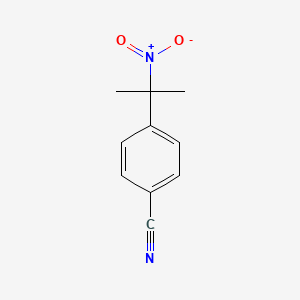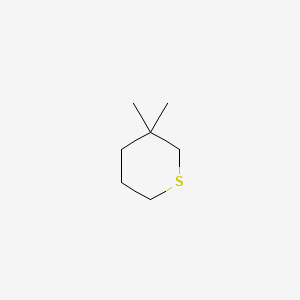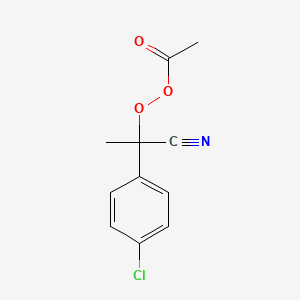
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate is an organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an ethaneperoxoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate typically involves the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by the addition of hydrogen peroxide to form the ethaneperoxoate group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels required for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate undergoes several types of chemical reactions, including:
Oxidation: The ethaneperoxoate group can be oxidized to form various oxidized derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) are commonly used.
Major Products:
Oxidation: Oxidized derivatives of the ethaneperoxoate group.
Reduction: Amine derivatives from the reduction of the cyano group.
Substitution: Various substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)-1-cyanoethyl ethaneperoxoate involves its interaction with specific molecular targets and pathways. The ethaneperoxoate group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to various biological effects. The cyano group can also interact with enzymes and proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)ethanone: Shares the chlorophenyl group but lacks the cyano and ethaneperoxoate groups.
1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone: Contains a similar chlorophenyl group but has different substituents.
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: Contains the chlorophenyl group but is part of a different chemical class.
Eigenschaften
CAS-Nummer |
58422-80-3 |
|---|---|
Molekularformel |
C11H10ClNO3 |
Molekulargewicht |
239.65 g/mol |
IUPAC-Name |
[1-(4-chlorophenyl)-1-cyanoethyl] ethaneperoxoate |
InChI |
InChI=1S/C11H10ClNO3/c1-8(14)15-16-11(2,7-13)9-3-5-10(12)6-4-9/h3-6H,1-2H3 |
InChI-Schlüssel |
NARGGKXVLBHLSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OOC(C)(C#N)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


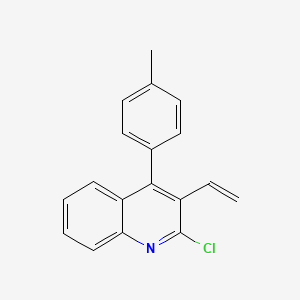
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
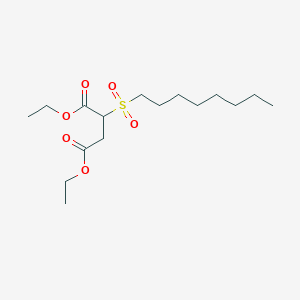
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
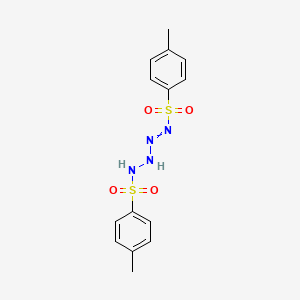
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine](/img/structure/B14614388.png)
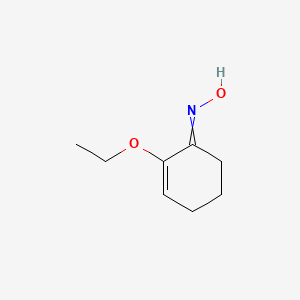
![Phosphonic acid, [(diphenylphosphinyl)methyl]-, diethyl ester](/img/structure/B14614419.png)
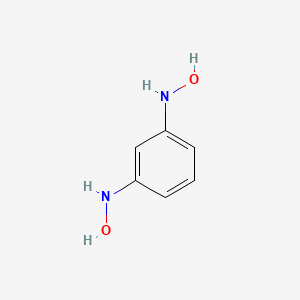
![Pyrimidine, 5-cyclopropyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B14614427.png)
